BenchChemオンラインストアへようこそ!

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Pharmaceutical Quality Control Analytical Method Validation Impurity Profiling

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a chiral piperidine derivative with defined (3S,4S) stereochemistry, also known as cis-1-benzyl-N,4-dimethylpiperidin-3-amine. It serves as a critical intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used for autoimmune diseases.

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
CAS No. 477600-69-4
Cat. No. B1522052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine
CAS477600-69-4
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESCC1CCN(CC1NC)CC2=CC=CC=C2
InChIInChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14+/m0/s1
InChIKeyNVKDDQBZODSEIN-GXTWGEPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine (CAS 477600-69-4): A Key Chiral Intermediate and Impurity Marker for Tofacitinib Synthesis


(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a chiral piperidine derivative with defined (3S,4S) stereochemistry, also known as cis-1-benzyl-N,4-dimethylpiperidin-3-amine. It serves as a critical intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used for autoimmune diseases . The compound is also designated as Tofacitinib Impurity 66 and is utilized as an analytical reference standard for pharmaceutical quality control . Its molecular formula is C14H22N2 with a molecular weight of 218.34 g/mol, and it exhibits a calculated LogP of 2.19, indicating moderate lipophilicity [1].

Why (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Cannot Be Replaced by Racemic or Alternate Stereoisomers in Regulated Pharmaceutical Workflows


Simple substitution with the racemic mixture (e.g., CAS 384338-23-2) or alternative stereoisomers such as (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (CAS 477600-70-7) is not feasible in regulated pharmaceutical synthesis and analytical quality control. The (3S,4S) stereochemistry is essential for the correct molecular alignment in Tofacitinib synthesis [1]. Moreover, the conversion of racemic 1-benzyl-N,4-dimethylpiperidin-3-amine to its hydrochloride salt proceeds with a significantly low yield of only 62%, demonstrating that resolution at later stages is economically and practically disadvantageous [2]. Additionally, as a certified impurity reference standard (Tofacitinib Impurity 66) produced under ISO 17034 guidelines, this specific stereoisomer provides the requisite traceability and quantitative accuracy for analytical method validation and regulatory submissions—attributes that generic or uncharacterized material cannot guarantee [3].

Quantitative Differentiation Guide for (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Procurement


Chemical Purity: HPLC-Grade vs. Alternative Isomers and Racemic Material

The (3S,4S) stereoisomer is routinely supplied at an HPLC purity of 99.51% or greater . In contrast, the (3R,4R) enantiomer (CAS 477600-70-7) is commonly available at a minimum purity specification of 98% (GC), while racemic mixtures (CAS 384338-23-2) are typically specified at ≥95% purity . The higher baseline purity of the (3S,4S) isomer reduces the burden of additional purification steps for sensitive applications.

Pharmaceutical Quality Control Analytical Method Validation Impurity Profiling

Enantiomeric Excess: A Critical Metric for Chiral Integrity

While direct enantiomeric excess (ee) data for the (3S,4S) free base is not publicly available, the dihydrochloride salt form (CAS 1354486-07-9) is documented to achieve >99% ee through chiral resolution with dibenzoyl-D-tartaric acid . In stark contrast, the racemic hydrochloride salt conversion from racemic 1-benzyl-N,4-dimethylpiperidin-3-amine suffers from a low yield of 62% and does not provide the required optical purity [1].

Stereoselective Synthesis Chiral Resolution Process Chemistry

Regulatory Compliance: Certified Impurity Reference Standard

This compound is designated as Tofacitinib Impurity 66 and is manufactured as a certified reference standard under ISO 17034 guidelines [1]. It is supplied with detailed characterization data including HPLC chromatograms, MS spectra, and NMR spectra, enabling accurate quantification and method validation for Abbreviated New Drug Applications (ANDA) . Generic (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine or alternate stereoisomers lack this certified reference standard status and the accompanying regulatory-compliant documentation package.

Pharmaceutical Analysis Regulatory Submissions Quality Control

Physicochemical Differentiation: Lipophilicity and Solubility

The (3S,4S) isomer exhibits a calculated LogP of 2.19 (or 2.4452 from alternative models) and a low aqueous solubility of approximately 0.01 g/100 mL at 25°C [1]. While LogP values for other stereoisomers are not explicitly reported, the racemic mixture (CAS 384338-23-2) shares similar lipophilicity and solubility profiles due to identical molecular composition. However, the defined stereochemistry of the (3S,4S) isomer influences its specific interactions in chiral environments such as biological receptors or chiral stationary phases, which can affect chromatographic retention and biological activity.

Physicochemical Properties Formulation Development ADME Prediction

Process Efficiency: Avoiding Low-Yield Racemic Resolution Steps

A key differentiation is the process inefficiency associated with racemic material. A patent application (US20220144774A1) explicitly discloses that converting racemic 1-benzyl-N,4-dimethylpiperidin-3-amine to its hydrochloride salt proceeds with a significantly low yield of only 62% [1]. Furthermore, the use of expensive resolving agents like (+)-Phencyphos makes resolution economically unviable for industrial production [1]. Procuring the enantiomerically pure (3S,4S) isomer directly bypasses this low-yielding, costly step.

Process Chemistry Cost of Goods Industrial Scale-up

Optimal Application Scenarios for (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Based on Quantitative Evidence


Pharmaceutical Quality Control: Impurity Profiling and Method Validation

This compound is the definitive choice for analytical laboratories developing and validating HPLC or GC methods for Tofacitinib impurity profiling. As a certified reference standard (Tofacitinib Impurity 66) with documented purity of ≥99% HPLC and full spectral characterization, it ensures accurate quantitation and method robustness required for ANDA submissions and batch release testing [1].

Tofacitinib Synthesis: Stereospecific Intermediate

For chemical process development and manufacturing of Tofacitinib, the (3S,4S) stereoisomer is the requisite intermediate. Its defined stereochemistry ensures the correct three-dimensional structure of the final API. Procuring this enantiopure building block avoids the low-yield (62%) and costly resolution of racemic material, significantly improving process economics and reducing waste [2][3].

Pharmacological Research: JAK Inhibitor Mechanism Studies

In academic and industrial research investigating JAK kinase inhibition, particularly JAK3, the (3S,4S) isomer serves as a key building block for synthesizing potent and selective inhibitors. Its high enantiomeric purity (>99% ee achievable) ensures that observed biological activity is attributable to the intended stereoisomer, eliminating confounding effects from enantiomeric impurities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.